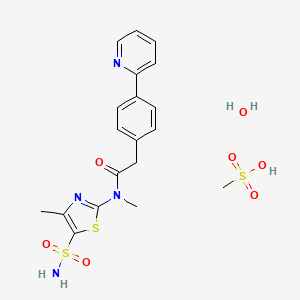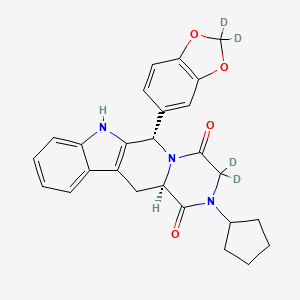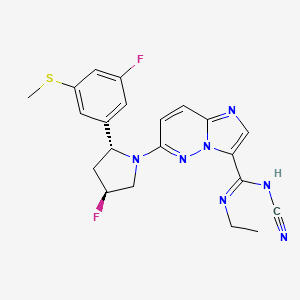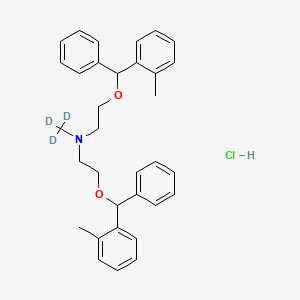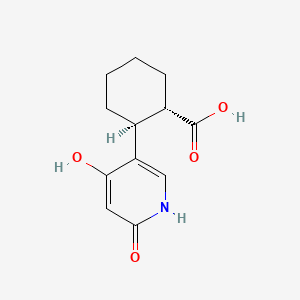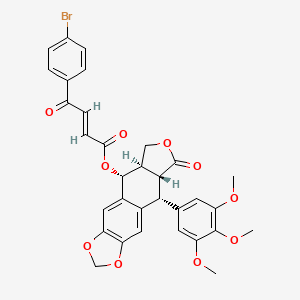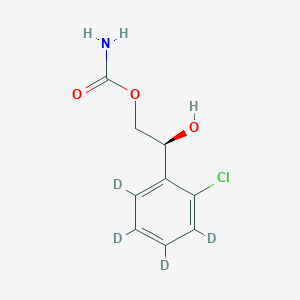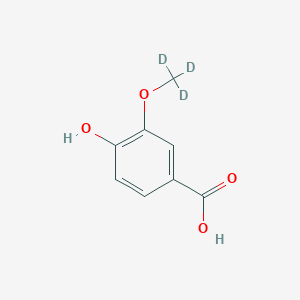
Vanillic-d3 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanillic acid-d3 is a deuterated form of vanillic acid, where three hydrogen atoms are replaced by deuteriumIt is an intermediate in the production of vanillin from ferulic acid and is known for its antioxidant, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vanillic acid-d3 can be synthesized through the oxidation of vanillin-d3 using various oxidizing agents. One common method involves the use of palladium on carbon (Pd/C), sodium borohydride (NaBH4), and potassium hydroxide (KOH) as the oxidizing agents, achieving a high yield of approximately 89% .
Industrial Production Methods
Industrial production of vanillic acid-d3 typically involves the bioconversion of ferulic acid to vanillic acid using microorganisms such as Aspergillus niger and Pycnoporus cinnabarinus. These microorganisms convert ferulic acid to vanillic acid with varying yields, with A. niger achieving an 88% molar yield .
Análisis De Reacciones Químicas
Types of Reactions
Vanillic acid-d3 undergoes several types of chemical reactions, including:
Oxidation: Conversion of vanillin-d3 to vanillic acid-d3 using oxidizing agents like Pd/C, NaBH4, and KOH.
Reduction: Reduction of vanillic acid-d3 to vanillin-d3 using reducing agents.
Substitution: Various substitution reactions involving the hydroxyl and methoxy groups on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Pd/C, NaBH4, KOH
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Vanillic acid-d3
Reduction: Vanillin-d3
Substitution: Various substituted derivatives of vanillic acid-d3
Aplicaciones Científicas De Investigación
Vanillic acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: Studied for its antioxidant and antimicrobial properties, and its role in plant metabolism.
Industry: Used in the production of flavoring agents, preservatives, and fragrances.
Mecanismo De Acción
Vanillic acid-d3 exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress. It also exhibits anti-inflammatory effects by modulating the expression of inflammatory cytokines and enzymes . Additionally, vanillic acid-d3 has been shown to inhibit the activity of certain enzymes, such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism .
Comparación Con Compuestos Similares
Vanillic acid-d3 can be compared with other similar compounds, such as:
Vanillin-d3: The deuterated form of vanillin, used as a flavoring agent and in the synthesis of vanillic acid-d3.
Ferulic acid-d3: A precursor in the biosynthesis of vanillic acid-d3, known for its antioxidant properties.
Syringic acid-d3: Another phenolic acid with similar antioxidant and anti-inflammatory properties.
Vanillic acid-d3 is unique due to its specific deuterium labeling, which makes it useful in various research applications, including metabolic studies and analytical chemistry.
Propiedades
Fórmula molecular |
C8H8O4 |
|---|---|
Peso molecular |
171.16 g/mol |
Nombre IUPAC |
4-hydroxy-3-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i1D3 |
Clave InChI |
WKOLLVMJNQIZCI-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


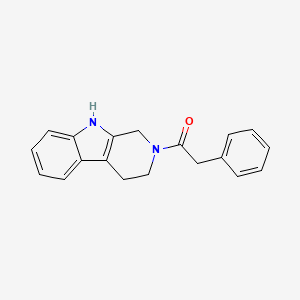
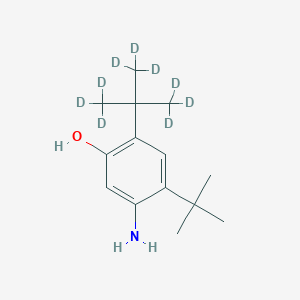
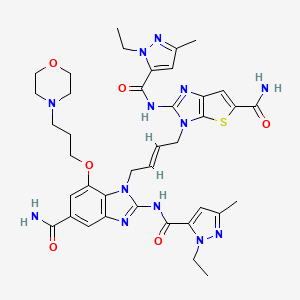
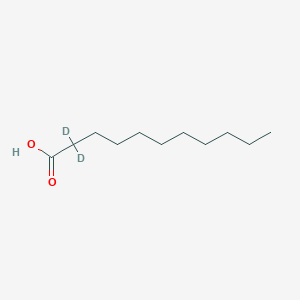

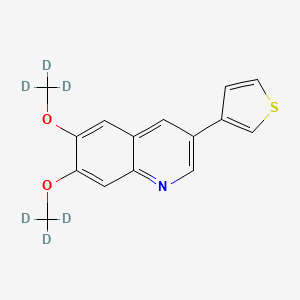
![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418997.png)
